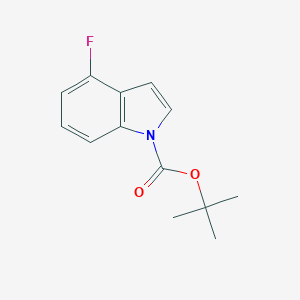

4-Fluoro-N-(BOC)indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-N-(tert-butoxycarbonyl)indole is a synthetic organic compound with the molecular formula C13H14FNO2 It is a derivative of indole, a heterocyclic compound that is widely recognized for its presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(tert-butoxycarbonyl)indole typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-fluoroindole.

Protection of the Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified using standard techniques such as column chromatography to obtain pure 4-Fluoro-N-(tert-butoxycarbonyl)indole.

Industrial Production Methods: While specific industrial production methods for 4-Fluoro-N-(tert-butoxycarbonyl)indole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-(tert-butoxycarbonyl)indole can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the indole ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free indole derivative.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium phosphate (K3PO4).

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be obtained.

Deprotected Indole: Removal of the BOC group yields 4-fluoroindole.

Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

4-Fluoro-N-(tert-butoxycarbonyl)indole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

Biology: The compound is used in the study of indole-based biological pathways and as a precursor for bioactive molecules.

Medicine: Indole derivatives have shown potential in drug discovery, particularly in the development of anticancer, antiviral, and anti-inflammatory agents.

Industry: The compound’s unique chemical properties make it useful in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(tert-butoxycarbonyl)indole is primarily related to its ability to participate in various chemical reactions. The fluorine atom enhances the compound’s reactivity, while the BOC group provides stability and protection during synthetic transformations. The indole core can interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

4-Fluoroindole: Lacks the BOC protecting group, making it more reactive but less stable.

N-(tert-butoxycarbonyl)indole: Lacks the fluorine atom, resulting in different reactivity and biological properties.

4-Chloro-N-(tert-butoxycarbonyl)indole: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness: 4-Fluoro-N-(tert-butoxycarbonyl)indole is unique due to the combination of the fluorine atom and the BOC protecting group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Biological Activity

4-Fluoro-N-(BOC)indole is a fluorinated derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of a fluorine atom is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H12FN2O2

- CAS Number : 129822-45-3

- Canonical SMILES : BOC(Nc1c[nH]c2c1cccc2)F

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the BOC (tert-butyloxycarbonyl) group enhances its stability and solubility, facilitating better interaction with cellular targets. The fluorine atom contributes to increased lipophilicity, which may enhance cell membrane permeability.

Key Mechanisms:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in cancer proliferation and other diseases.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways critical for cell survival and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The incorporation of fluorine has been shown to enhance the compound's ability to induce apoptosis in cancer cells.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against microbial infections, suggesting potential applications in treating bacterial and fungal infections.

- Anti-inflammatory Effects : There is evidence that this compound may reduce inflammation through modulation of inflammatory cytokines.

Study 1: Antitumor Efficacy

A study investigating the derivatives of camptothecin, including fluorinated indoles, found that certain derivatives exhibited enhanced cytotoxicity against colorectal cancer (CRC) cells. The study highlighted that compounds with fluorine substitutions showed improved inhibition of cell colony formation and migration compared to their non-fluorinated counterparts .

Study 2: Antimicrobial Activity

Research into the antimicrobial properties of indole derivatives revealed that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential.

| Compound Name | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | High | Moderate | Present |

| N-(BOC)indole | Moderate | Low | Absent |

| 5-Fluoro-N-(BOC)indole | Very High | Moderate | Present |

Properties

IUPAC Name |

tert-butyl 4-fluoroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVFAXLKBJQDMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563251 |

Source

|

| Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-45-3 |

Source

|

| Record name | tert-Butyl 4-fluoro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.